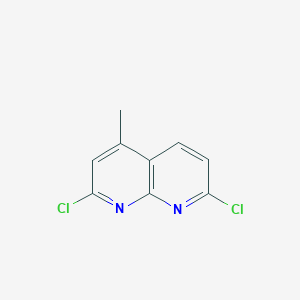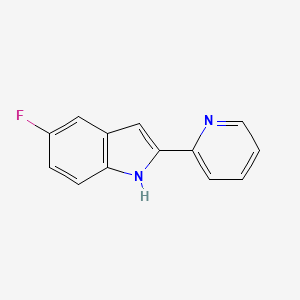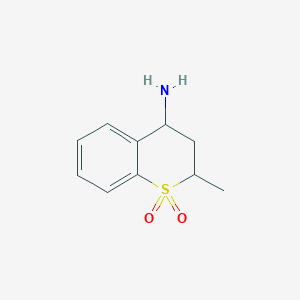
2-(Azepan-2-ylidene)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-2-ylidene)-1-phenylethan-1-one is a chemical compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a phenyl group attached to the ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-ylidene)-1-phenylethan-1-one typically involves the condensation of azepane with a suitable ketone. One common method involves the reaction of azepane with 1-phenylethanone under acidic or basic conditions to form the desired enaminone. The reaction conditions may vary, but it generally requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure consistent quality and to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-2-ylidene)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 2-(Azepan-2-ylidene)-1-phenylethanol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(Azepan-2-ylidene)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azepan-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The azepane ring and the phenyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azepan-2-ylidene)-1-(4-bromophenyl)ethanone
- 2-(Azepan-2-ylidene)-1-(4-ethoxyphenyl)ethanone
- 2-(Azepan-2-ylidene)-1-(4-nitrophenyl)ethanone
Uniqueness
2-(Azepan-2-ylidene)-1-phenylethan-1-one is unique due to its specific structural features, such as the combination of an azepane ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64944-51-0 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(azepan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,11,15H,2,5-6,9-10H2 |
Clé InChI |
POCGQHMTIWSSTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC(=O)C2=CC=CC=C2)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)

![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)



![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)





